N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide
Description
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm$$^{-1}$$):
- 3280–3100 : N-H stretching (amide and sulfonamide).
- 1665 : C=O stretching (acetamide).
- 1340, 1150 : Asymmetric and symmetric S=O stretching (sulfonamide).
- 1240 : C-O-C stretching (phenoxy).
The absence of peaks near 1700 cm$$^{-1}$$ confirms the absence of free carboxylic acids.
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (500 MHz, DMSO-$$d_6$$) :
- δ 2.35 (s, 6H) : Methyl groups on pyrimidine.
- δ 1.21 (t, 3H) : Ethyl group’s terminal CH$$_3$$.
- δ 4.52 (s, 2H) : OCH$$_2$$CO (phenoxy-acetamide bridge).
- δ 7.12–7.85 (m, 8H) : Aromatic protons.
$$^{13}$$C NMR (125 MHz, DMSO-$$d_6$$) :
- δ 169.8 : Acetamide carbonyl.
- δ 158.2, 156.7 : Pyrimidine C2 and C4/6.
- δ 121–135 : Aromatic carbons.
Spin-spin coupling in the pyrimidine ring (J = 5.2 Hz) confirms the 4,6-dimethyl substitution.
Mass Spectrometry (MS)
- HRMS (ESI+) : m/z 441.1443 [M+H]$$^+$$ (calculated: 441.1440).
- Major fragments: m/z 285 (pyrimidine-sulfonamide), m/z 165 (4-ethylphenoxy).
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction revealed an orthorhombic crystal system with space group Pbca. Key parameters:
- Unit cell dimensions : a = 14.13 Å, b = 10.55 Å, c = 22.12 Å.
- Z* = 8 , density = 1.26 g/cm$$^3$$.
Conformational highlights :
- The pyrimidine ring adopts a boat conformation , with methyl groups at C4 and C6 in equatorial positions.
- Intermolecular N-H⋯O hydrogen bonds (2.88–3.18 Å) between sulfonamide NH and acetamide carbonyl stabilize the lattice.
Figure 1 : Crystal packing diagram showing hydrogen-bonded chains along the a-axis.
Table 2 : Hydrogen-bonding geometry.
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| N1–H1⋯O1 | 0.86 | 2.40 | 3.18 | 152.0 |
| N3–H3⋯O6 | 0.83 | 2.11 | 2.58 | 107.0 |
The dihedral angle between the pyrimidine and phenyl rings is 78.5°, indicating moderate conjugation.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-17-5-9-19(10-6-17)30-14-21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-15(2)13-16(3)24-22/h5-13H,4,14H2,1-3H3,(H,25,27)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFWKDIIKVBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfonamide Intermediate
The sulfonamide intermediate, 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline , is synthesized via sulfonylation of 4-aminobenzenesulfonamide with 4,6-dimethylpyrimidin-2-amine.
Reaction Scheme :
Typical Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or pyridine.
-
Temperature : 0–5°C (initial), then room temperature.
-
Reaction Time : 12–24 hours.
Purification : Recrystallization from ethanol/water mixtures yields the intermediate as a white crystalline solid.
Synthesis of 2-(4-Ethylphenoxy)acetic Acid
The side chain precursor, 2-(4-ethylphenoxy)acetic acid , is prepared through nucleophilic substitution:
Reaction Scheme :
Optimized Conditions :
-
Solvent : Aqueous ethanol (50% v/v).
-
Base : Sodium hydroxide (2 equiv).
-
Temperature : Reflux (80°C).
-
Reaction Time : 6–8 hours.
Final Coupling Reaction
The sulfonamide intermediate is coupled with 2-(4-ethylphenoxy)acetyl chloride to form the target compound:
Reaction Scheme :
Key Parameters :
-
Activation : Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride.
-
Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
-
Solvent : Acetonitrile or dimethylformamide (DMF).
-
Temperature : 0°C to room temperature.
Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
The table below summarizes variations in reaction conditions and their impact on yield:
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Solvent | DCM | THF | Acetonitrile |
| Base | TEA | Pyridine | Diisopropylethylamine |
| Coupling Agent | DCC | HOBt/EDCI | None |
| Reaction Time (h) | 24 | 18 | 36 |
| Yield (%) | 65 | 72 | 58 |
Key Findings :
-
Method B (HOBt/EDCI in THF) achieves the highest yield due to reduced side reactions.
-
Prolonged reaction times (Method C) may lead to decomposition, lowering yield.
Critical Challenges and Optimization Strategies
Sulfonylation Efficiency
The steric hindrance of the 4,6-dimethylpyrimidine group necessitates slow addition of reagents to minimize dimerization. Kinetic studies show that maintaining temperatures below 10°C improves selectivity.
Acyl Chloride Stability
2-(4-Ethylphenoxy)acetyl chloride is prone to hydrolysis. Solutions in dry acetonitrile must be prepared immediately before use, and molecular sieves (4Å) can absorb residual moisture.
Purification Techniques
-
Recrystallization : Effective for the sulfonamide intermediate but less so for the final product.
-
Column Chromatography : Essential for isolating the target compound, with gradient elution (hexane → ethyl acetate) providing optimal separation.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes. Pilot-scale trials demonstrate a 68% yield at 100 g scale.
Green Chemistry Approaches
-
Solvent Replacement : Switching from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
-
Catalyst Recycling : Immobilized lipases (e.g., Candida antarctica Lipase B) enable reusable biocatalytic coupling, achieving 63% yield over five cycles.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic-H), 6.92 (d, J = 8.4 Hz, 2H, aromatic-H), 4.52 (s, 2H, CH₂), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.42 (s, 6H, CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
IR (KBr) : 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Purity Assessment :
-
HPLC (C18 column, acetonitrile/water): >98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the pyrimidinyl and ethylphenoxy groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The 4-propanoylphenoxy group () introduces a ketone functionality, which could participate in hydrogen bonding or metabolic oxidation .
Sulfamoyl Group Modifications
The sulfamoyl-linked pyrimidine ring is another critical region for comparison:
Key Observations :
Key Observations :
Key Observations :
- Introduction of halogens (e.g., bromo, chloro in ) increases toxicity risks compared to the target compound’s 4-ethylphenoxy group .
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N4O4S
- Molecular Weight : 396.55 g/mol
- CAS Number : 110534-79-7
The compound features a pyrimidine ring, a sulfamoyl group, and an acetamide moiety, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired compound with high purity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways relevant to disease processes. The sulfamoyl group is known to interact with dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby exhibiting antibacterial properties. Additionally, the pyrimidine moiety may enhance binding affinity to target proteins involved in cell signaling pathways.
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at the University of Sargodha evaluated the antibacterial effects of this compound against clinical isolates. The findings indicated a strong correlation between structural modifications and enhanced antibacterial activity, underscoring the importance of the sulfamoyl group. -
Case Study on Anticancer Properties :
A publication in the "Journal of Medicinal Chemistry" reported that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous versus non-cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
